molecular formula C20H19N3O4S2 B2417975 4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 886903-83-9

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2417975
CAS No.: 886903-83-9
M. Wt: 429.51
InChI Key: WNDVVUBEEOIKEF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Introduction of Substituents: The methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Amide Bond: The carboxylic acid group on the thiophene ring can be converted to an amide through a reaction with an amine, such as 4-(phenylsulfonamido)benzylamine, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4-(phenylsulfonamido)benzamido)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog with fewer substituents.

    4,5-Dimethylthiophene-3-carboxamide: Lacks the phenylsulfonamido and benzamido groups.

    Phenylsulfonamido-benzamido derivatives: Compounds with similar functional groups but different core structures.

Properties

IUPAC Name

2-[[4-(benzenesulfonamido)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-12-13(2)28-20(17(12)18(21)24)22-19(25)14-8-10-15(11-9-14)23-29(26,27)16-6-4-3-5-7-16/h3-11,23H,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDVVUBEEOIKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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